2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9678576
InChI: InChI=1S/C23H21N3O2/c27-23(25-15-18-8-11-24-12-9-18)16-26-13-10-20-14-21(6-7-22(20)26)28-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27)
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide

CAS No.:

Cat. No.: VC9678576

Molecular Formula: C23H21N3O2

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide -

Specification

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
IUPAC Name 2-(5-phenylmethoxyindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Standard InChI InChI=1S/C23H21N3O2/c27-23(25-15-18-8-11-24-12-9-18)16-26-13-10-20-14-21(6-7-22(20)26)28-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27)
Standard InChI Key JTEZHHPLOPOOFJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4

Introduction

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide is a synthetic organic molecule that belongs to the class of indole derivatives. Indole-based compounds are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of functional groups such as the benzyloxy group and pyridine moiety suggests potential pharmacological relevance.

Structural Analysis

The compound's structure consists of:

  • Indole Core: A bicyclic structure with a benzene ring fused to a pyrrole ring, known for its biological activity.

  • Benzyloxy Substitution: A benzyl group attached through an oxygen atom at the 5-position of the indole ring, which may influence lipophilicity and binding affinity.

  • Acetamide Linkage: A functional group that connects the indole system to the pyridine moiety, potentially acting as a hydrogen bond donor/acceptor.

  • Pyridine Moiety: A nitrogen-containing aromatic ring often associated with enhanced bioavailability and drug-like properties.

Potential Applications

Based on its structure, this compound may exhibit several potential applications:

  • Pharmacological Activity: Indole derivatives are known for targeting enzymes, receptors, or DNA in therapeutic contexts. The benzyloxy group might enhance selectivity or potency.

  • Drug Development: The acetamide linkage and pyridine group suggest potential as a lead compound in medicinal chemistry.

  • Molecular Docking Studies: Computational studies could predict interactions with biological targets such as kinases or GPCRs.

Research Directions

To fully characterize and evaluate this compound:

  • Synthesis: Develop efficient synthetic pathways using commercially available precursors.

  • Characterization: Use techniques like NMR (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy to confirm structure.

  • Biological Evaluation: Conduct in vitro assays to test for anticancer, antimicrobial, or anti-inflammatory activities.

  • In Silico Studies: Perform molecular docking to identify potential targets and binding affinities.

Data Table Template

ParameterDetails
Molecular FormulaC20_{20}H18_{18}N3_{3}O2_{2}
Molecular Weight~332 g/mol
Functional GroupsIndole, benzyloxy, acetamide
Potential ApplicationsAnticancer, anti-inflammatory
Analytical TechniquesNMR, MS, IR spectroscopy

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